

Application Notes: Inducing Acute Pancreatitis in Mice with Taurocholic Acid

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Compound of Interest

Compound Name: *Taurocholic acid (sodium salt hydrate)*

Cat. No.: *B7959103*

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The use of sodium taurocholic acid (also referred to as taurocholate or TC) to induce acute pancreatitis (AP) in mice is a well-established and clinically relevant experimental model.[1] This method mimics biliary pancreatitis, a common cause of AP in humans, by retrogradely infusing the bile acid into the pancreatic duct.[2][3] The severity of the resulting pancreatitis is reproducible and can be modulated by adjusting the concentration and volume of the taurocholic acid solution.[2][3][4] This model is particularly valuable for mechanistic studies, including those utilizing genetically modified mouse strains, to investigate the pathophysiology of AP and to evaluate potential therapeutic interventions.[1][4]

The pathogenesis involves the taurocholic acid causing pathological acinar cell calcium transients, which leads to premature trypsinogen activation, cell death, and a subsequent inflammatory response.[4] Key events include an early elevation in intrapancreatic trypsin activity within minutes of infusion, followed by increases in inflammatory markers like IL-6 and significant pancreatic damage, including edema, necrosis, and inflammatory cell infiltration, which becomes evident within 6 to 24 hours.[4]

Experimental Protocols

Protocol 1: Retrograde Biliopancreatic Duct Infusion of Sodium Taurocholate

This protocol details the most common method for inducing biliary acute pancreatitis in mice.[1][2]

I. Materials and Reagents

- Sodium Taurocholate (Taurocholic acid, sodium salt)
- Sterile Saline (0.9% NaCl)
- Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
- Buprenorphine (for post-operative analgesia)
- Surgical instruments (scissors, forceps, retractors)
- 30-gauge needle
- Micro-infusion pump
- Suture materials or wound clips
- Heating pad

II. Animal Preparation

- House adult male mice (e.g., C57BL/6J or ICR strains) in accordance with institutional animal care and use committee (IACUC) guidelines.[\[5\]](#)
- Fast mice overnight before the procedure but allow free access to water.
- Weigh each mouse to calculate the correct dosage of anesthetic and taurocholic acid solution.

III. Surgical and Infusion Procedure

- Anesthetize the mouse using an approved anesthetic protocol. Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
- Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
- Perform a midline laparotomy to expose the abdominal cavity.

- Gently retract the duodenum to locate the biliopancreatic duct near its entry point into the duodenum.
- Carefully cannulate the biliopancreatic duct by inserting a 30-gauge needle through the duodenal wall.[6]
- Using a micro-infusion pump, retrogradely infuse the prepared sodium taurocholate solution. A common infusion rate is 10 µl/min.[6]
 - Solution: Prepare a 2% to 5% (w/v) solution of sodium taurocholate in sterile saline.[4]
 - Volume: Infuse a total volume of 20-50 µl, depending on the desired severity.[4] For example, a 3.5% solution can be administered at a volume of 1 mL/kg body weight.[5]
- After infusion is complete, carefully withdraw the needle.
- Close the abdominal wall and skin using sutures or wound clips.[6]

IV. Post-Operative Care and Endpoint Analysis

- Administer a single dose of buprenorphine (0.075 mg/kg) immediately after surgery for pain relief.[6]
- Allow the animal to recover on a heating pad for approximately 90 minutes before returning it to its cage.[6]
- Monitor the animal for signs of distress.
- Euthanize mice at predetermined time points (e.g., 6, 12, or 24 hours) after induction to collect blood and pancreatic tissue for analysis.[4][5][6] Pancreatitis severity typically peaks within 24 hours.[2][3]

Data Presentation

Table 1: Taurocholic Acid Dosage and Pancreatitis Severity

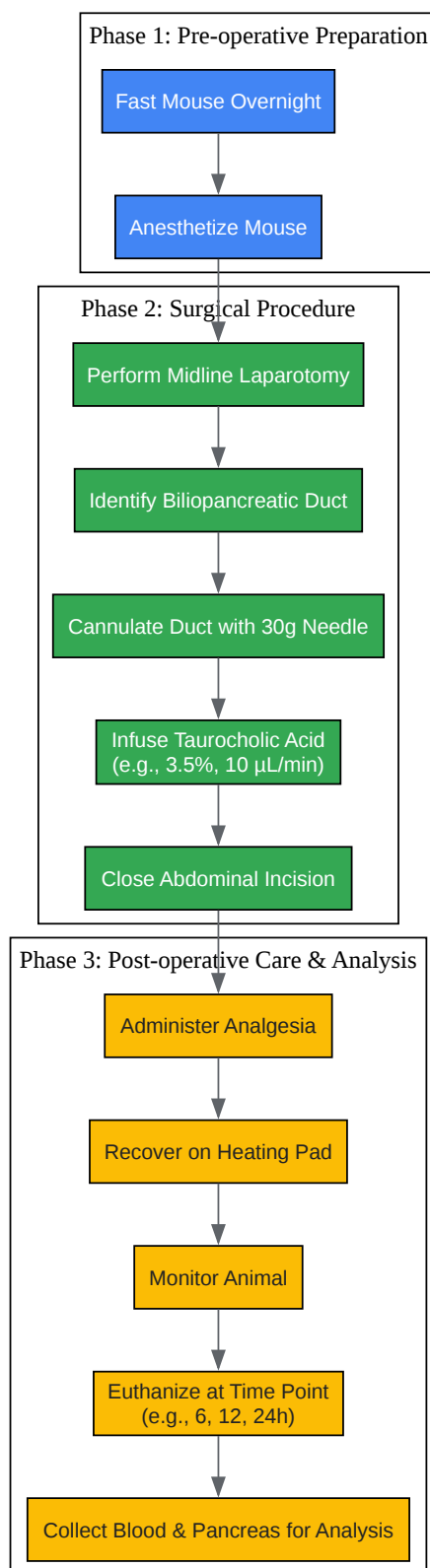
Parameter	Value	Mouse Strain	Outcome	Citation
Concentration	2-5%	BALB/c	Severity is dependent on concentration.	[4]
Volume	20-50 μ l	BALB/c	Induces pancreatitis in the head of the pancreas.	[4]
Concentration	3.5%	ICR	Induces severe acute pancreatitis.	[5]
Volume	1 mL/kg	ICR	Significant elevation in serum amylase and organ damage markers.	[5]
Concentration	5%	Wistar Rat*	Leads to acute hemorrhagic pancreatitis with high mortality.	[7][8]

*Data from rat models are included for context as they are frequently cited in pancreatitis research.

Table 2: Key Biomarker Changes Post-Induction

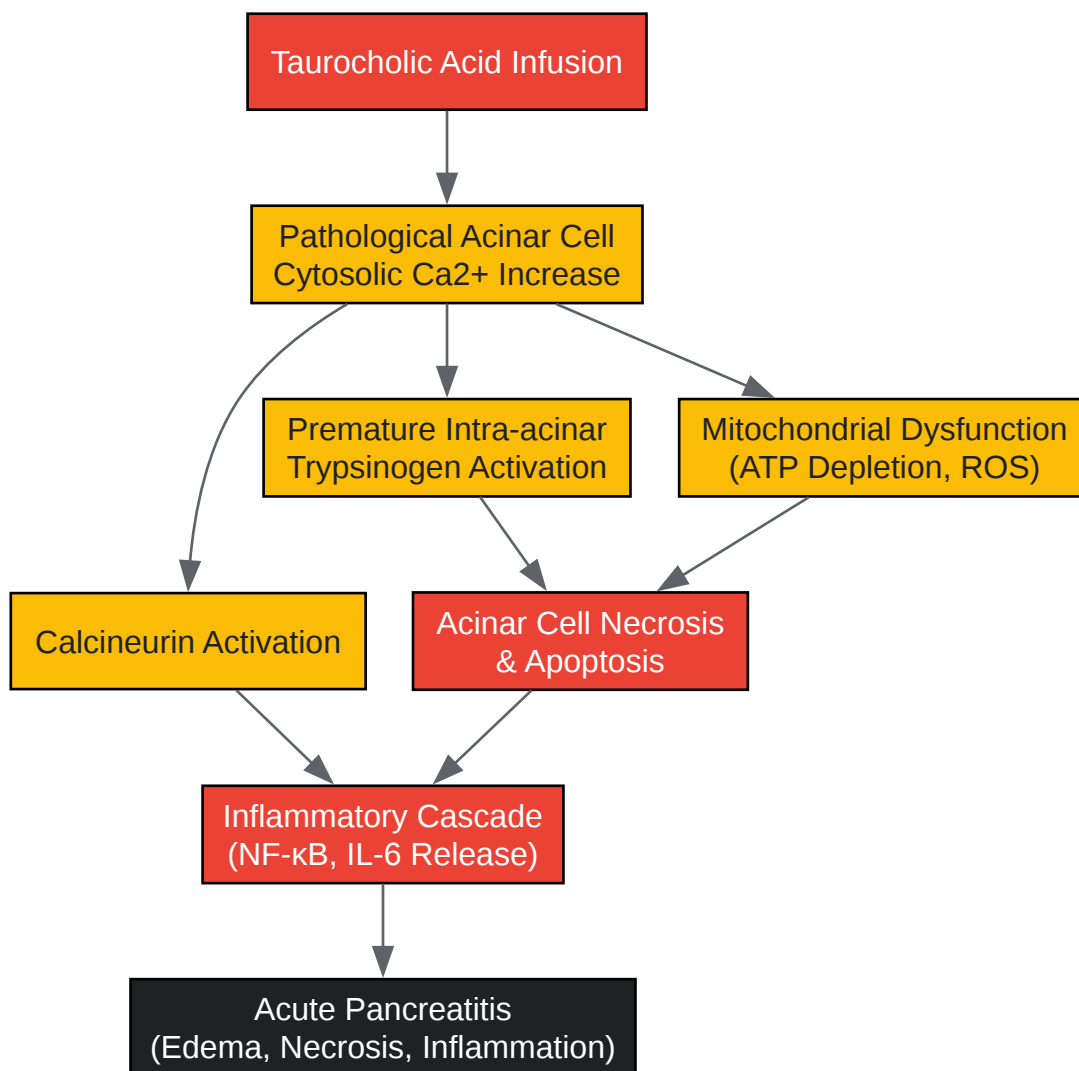
Biomarker	Time Point	Observation	Citation
Intrapancreatic Trypsin	5 minutes	Transiently elevated.	[4]
Serum Amylase (AMY)	6-24 hours	Significantly elevated, peaks around 24 hours.	[5]
Serum Lipase	4-72 hours	Significantly elevated.	[9][10]
Alanine Aminotransferase (ALT)	24 hours	Significantly elevated, indicating liver involvement.	[5]
Serum Creatinine (SCr)	24 hours	Significantly elevated, indicating kidney involvement.	[5]
Pancreatic IL-6	24 hours	Elevated.	[4]
Histology (Pancreas)	6-24 hours	Evidence of edema, acinar cell necrosis, and inflammation.	[4][11]
Histology (Lungs)	24 hours	Accumulation of inflammatory cells, thickening of alveolar membranes.	

Visualizations



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Caption: Experimental workflow for inducing acute pancreatitis in mice.



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